molecular formula C22H32O11 B033660 [(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 19940-05-7

[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No.: B033660
CAS No.: 19940-05-7
M. Wt: 472.5 g/mol
InChI Key: NORCMEVRBOYDOU-ZEIPOVTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-00341677, also known as GDC-0879, is a novel, potent, and selective inhibitor of the B-Raf protein kinase. B-Raf is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell division, differentiation, and secretion. AR-00341677 has shown significant potential in inhibiting the B-Raf V600E mutation, which is commonly associated with various cancers, including melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-00341677 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation reactions.
  • Introduction of functional groups via selective halogenation and subsequent substitution reactions.
  • Final purification using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of AR-00341677 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: AR-00341677 undergoes various chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents, AR-00341677 can undergo oxidation to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products:

Scientific Research Applications

AR-00341677 has a wide range of scientific research applications, including:

Mechanism of Action

AR-00341677 exerts its effects by selectively inhibiting the B-Raf kinase. The compound binds to the ATP-binding site of B-Raf, preventing its activation and subsequent phosphorylation of downstream targets in the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the B-Raf V600E mutation. The primary molecular targets include B-Raf and its downstream effectors, such as MEK and ERK .

Comparison with Similar Compounds

    Vemurafenib: Another B-Raf inhibitor used in the treatment of melanoma.

    Dabrafenib: A selective B-Raf inhibitor with similar applications in cancer therapy.

    Sorafenib: A multi-kinase inhibitor that targets B-Raf among other kinases.

Comparison:

Properties

CAS No.

19940-05-7

Molecular Formula

C22H32O11

Molecular Weight

472.5 g/mol

IUPAC Name

[(2R,3S,6S)-3-acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1

InChI Key

NORCMEVRBOYDOU-ZEIPOVTJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C=C[C@H](O1)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C

SMILES

CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C

Synonyms

6-O-(4-O,6-O-Diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranosyl)-1-O,2-O:3-O,4-O-diisopropylidene-α-D-galactopyranose

Origin of Product

United States

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